molecular formula C16H22O4 B1609994 alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid CAS No. 819050-88-9

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid

Cat. No.: B1609994
CAS No.: 819050-88-9
M. Wt: 278.34 g/mol
InChI Key: BZWQVGTVYGEXTE-UHFFFAOYSA-N
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Description

Alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol. It is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane . This compound is commonly used as an antioxidant and stabilizer in various industrial applications, including plastics, rubber, and adhesives .

Chemical Reactions Analysis

Alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism by which alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid exerts its effects primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This action is facilitated by the presence of multiple methyl groups, which enhance its ability to stabilize free radicals . The molecular targets and pathways involved include interactions with reactive oxygen species and other free radicals in various chemical and biological systems .

Comparison with Similar Compounds

Alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid can be compared with other similar compounds, such as:

The uniqueness of alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid lies in its specific structure, which provides a balance of stability and reactivity, making it particularly effective in stabilizing various materials against oxidative degradation .

Properties

IUPAC Name

3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20/h5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWQVGTVYGEXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458599
Record name alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819050-88-9
Record name alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid
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alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid
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alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid
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